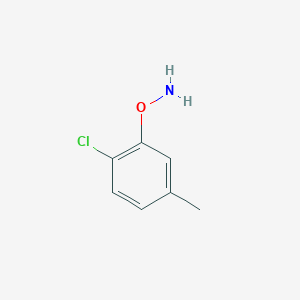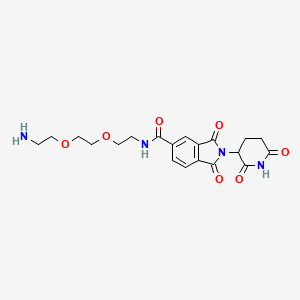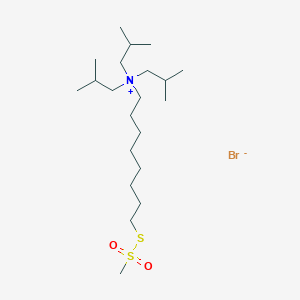
8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide involves the reaction of octyl methanethiosulfonate with triisobutylamine in the presence of a brominating agent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide involves its interaction with molecular targets such as proteins and enzymes. The compound can modify the thiol groups of proteins, leading to changes in their structure and function. This modification can affect various cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 8-(Triisobutylammonium)octyl Methanethiosulfonate Chloride
- 8-(Triisobutylammonium)octyl Methanethiosulfonate Iodide
- 8-(Triisobutylammonium)octyl Methanethiosulfonate Fluoride
Uniqueness
8-(Triisobutylammonium)octyl Methanethiosulfonate Bromide is unique due to its specific bromide ion, which imparts distinct chemical properties and reactivity compared to its chloride, iodide, and fluoride counterparts. This uniqueness makes it particularly valuable in certain research and industrial applications .
特性
分子式 |
C21H46BrNO2S2 |
|---|---|
分子量 |
488.6 g/mol |
IUPAC名 |
tris(2-methylpropyl)-(8-methylsulfonylsulfanyloctyl)azanium;bromide |
InChI |
InChI=1S/C21H46NO2S2.BrH/c1-19(2)16-22(17-20(3)4,18-21(5)6)14-12-10-8-9-11-13-15-25-26(7,23)24;/h19-21H,8-18H2,1-7H3;1H/q+1;/p-1 |
InChIキー |
AYPCIIZFMXFNCP-UHFFFAOYSA-M |
正規SMILES |
CC(C)C[N+](CCCCCCCCSS(=O)(=O)C)(CC(C)C)CC(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


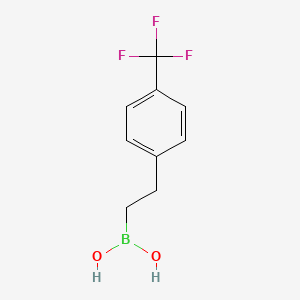
![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
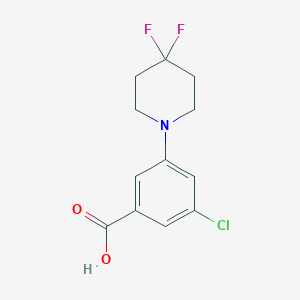

![(4'-Ethynyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B13715386.png)
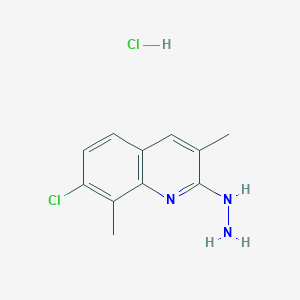
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)
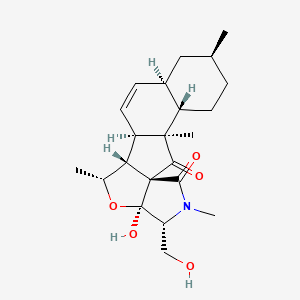

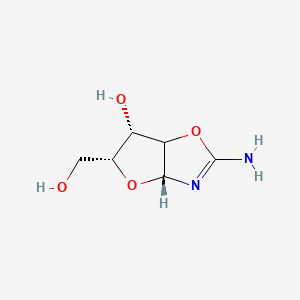
![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)
